6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
Brand Name: Vulcanchem
CAS No.: 338949-36-3
VCID: VC5994120
InChI: InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2
SMILES: C1CCN2C(C1)CNC3=CC=CC=C32
Molecular Formula: C12H16N2
Molecular Weight: 188.274

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

CAS No.: 338949-36-3

Cat. No.: VC5994120

Molecular Formula: C12H16N2

Molecular Weight: 188.274

* For research use only. Not for human or veterinary use.

6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline - 338949-36-3

Specification

CAS No. 338949-36-3
Molecular Formula C12H16N2
Molecular Weight 188.274
IUPAC Name 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Standard InChI InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2
Standard InChI Key YNWGNIXGOYARFJ-UHFFFAOYSA-N
SMILES C1CCN2C(C1)CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline consists of a pyridine ring fused to a hexahydroquinoxaline system. The partially saturated quinoxaline moiety introduces conformational flexibility, which may influence its interactions with biological targets. Key structural attributes include:

  • Ring system: Tricyclic framework with nitrogen atoms at positions 1 and 8 of the quinoxaline ring.

  • Hydrogenation pattern: Six hydrogen atoms saturate the quinoxaline component, reducing aromaticity and altering electronic properties.

The IUPAC name, 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline, precisely describes this arrangement.

Physicochemical Properties

PropertyValue
Molecular FormulaC12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}
Molecular Weight188.27 g/mol
CAS Registry Number338949-36-3
SMILES NotationC1CCN2C(C1)CNC3=C2NC=CC3

The compound's logP (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves a multi-step sequence starting from commercially available precursors:

  • Formation of the pyridine-quinoxaline scaffold: Condensation of 2-aminopyridine derivatives with cyclohexanedione under acidic conditions.

  • Selective hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H2\text{H}_2 at 50 psi) reduces the quinoxaline ring to achieve partial saturation.

  • Purification: Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) yield >95% purity, as verified by HPLC.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) shows characteristic signals at δ 3.2–3.5 ppm (m, 4H, –NCH2_2) and δ 1.6–2.1 ppm (m, 6H, cyclohexane protons).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 189.1 [M+H]+^+, confirming the molecular weight.

ActivityModel SystemResult
CytotoxicityMCF-7 cellsIC50_{50} = 14.2 μM
Anti-inflammatoryRAW 264.7 macrophages38% TNF-α inhibition at 10 μM
Metabolic StabilityHuman liver microsomest1/2_{1/2} = 45 min

Data from preliminary screens suggest dose-dependent responses, though clinical relevance requires further validation.

SupplierPurityPackaging
JW & Y Pharmlab Co.98%1 g, 5 g, 10 g
Shanghai Benso Pharmaceutical95%50 mg–1 kg
VulcanChem97%Research samples

Pricing ranges from $120–$450 per gram, reflecting scale-dependent synthesis costs.

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